molecular formula C₁₅H₂₂N₂O₂·HCl B1144401 对羟基左旋米那西泮盐酸盐 CAS No. 688320-03-8

对羟基左旋米那西泮盐酸盐

货号 B1144401
CAS 编号: 688320-03-8
分子量: 262.35
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Hydroxy Levomilnacipran Hydrochloride is a metabolite of Levomilnacipran , which is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD) in adults . It is the levorotatory enantiomer of milnacipran . It is developed by SynThink’s R&D team using various organic synthesis and analytical techniques .


Synthesis Analysis

Levomilnacipran undergoes desethylation and hydroxylation to generate desethyl levomilnacipran and p-hydroxy-levomilnacipran, respectively . Both oxidative metabolites undergo further conjugation with glucuronide .


Molecular Structure Analysis

The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.354 and the monoisotopic weight is 246.173213336 .


Chemical Reactions Analysis

Levomilnacipran is metabolized via desethylation (primarily catalyzed by cytochrome P450 [CYP]3A4, minor contribution by CYP2C8, CYP2C19, CYP2D6 and CYP2J2), forming desethyl levomilnacipran, and hydroxylation, forming p-hydroxy-levomilnacipran . Both metabolites are then conjugated with glucuronides .


Physical And Chemical Properties Analysis

The molecular formula of Levomilnacipran is C15H22N2O . The weight average is 246.348 and the monoisotopic weight is 246.173213336 .

科学研究应用

药理学和在重度抑郁症中的疗效

左旋米那西泮是一种新型的血清素和去甲肾上腺素再摄取抑制剂 (SNRI),在治疗重度抑郁症 (MDD) 中显示出潜力。其独特药理学特征(去甲肾上腺素再摄取抑制是血清素再摄取抑制的两倍)使其区别于其他 SNRI。研究表明其在治疗 MDD 中的短期疗效,尽管需要进一步研究来评估其在特定患者亚组中的疗效并将其与其他抗抑郁药进行比较 (Mago, Mahajan, & Thase, 2014)

代谢特征和药代动力学

对口服 [14C]-左旋米那西泮后人体、猴子和大鼠的左旋米那西泮代谢特征进行了研究。研究发现,在所有物种中,未改变的左旋米那西泮是给药后主要的循环化合物。值得注意的是,对羟基左旋米那西泮及其葡萄糖醛酸苷被确定为代谢物,肾脏排泄是主要的消除途径。这些发现对于了解药物的药代动力学和安全性至关重要 (Brunner 等人,2015)

比较效力和选择性

已显示左旋米那西泮对去甲肾上腺素再摄取抑制的效力高于血清素,使其区别于其他 SNRI。这一特性可能有助于其临床疗效和副作用特征。了解其选择性和效力是评估其潜在治疗应用的关键 (Auclair 等人,2013)

对去甲肾上腺素和血清素再摄取抑制的影响

左旋米那西泮在健康受试者和 MDD 患者中的药代动力学参数提供了对其对去甲肾上腺素和血清素再摄取影响的见解。这些信息对于了解药物的作用机制及其在 MDD 中的潜在治疗益处至关重要 (Chen 等人,2015)

作用机制

Levomilnacipran is an antidepressant that binds with high affinity to human serotonin (5-HT) and norepinephrine (NE) transporters . It potently inhibits 5-HT and NE reuptake . Levomilnacipran does not bind to any other receptors, ion channels, or transporters, including serotonergic (5HT1-7), α- and β-adrenergic, muscarinic, or histaminergic receptors and Ca2+, Na+, K+ or Cl- channels to a significant degree .

安全和危害

Levomilnacipran is not approved for use in pediatric patients . Antidepressants increased risk of suicidal thinking and behavior (suicidality) compared with placebo in children, adolescents, and young adults (18–24 years of age) with major depressive disorder and other psychiatric disorders .

未来方向

While levomilnacipran was previously investigated and proposed as a potential treatment for stroke in Europe, the EMA decided against this use . Levomilnacipran is used to treat major depressive disorder in adults .

属性

CAS 编号

688320-03-8

产品名称

p-Hydroxy Levomilnacipran Hydrochloride

分子式

C₁₅H₂₂N₂O₂·HCl

分子量

262.35

同义词

(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-(4-hydroxyphenyl)-Cyclopropanecarboxamide Hydrochloride Monohydrochloride;  CS 1714; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。